3-(1,2,4-三唑-1-基)环丁醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

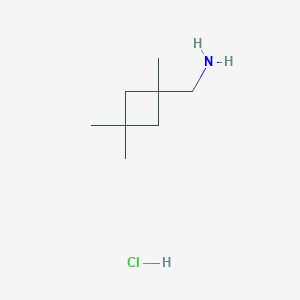

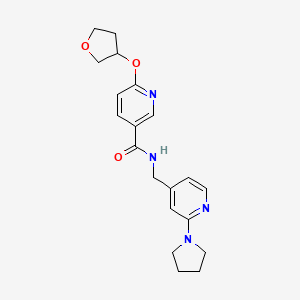

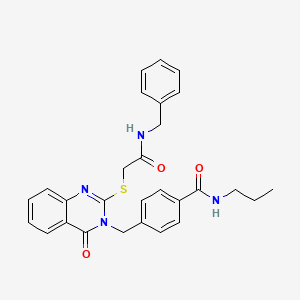

“3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride” is a chemical compound with the IUPAC name (1s,3s)-3-(1H-1,2,4-triazol-1-yl)cyclobutan-1-ol hydrochloride . It has a molecular weight of 175.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride” is 1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H/t5-,6+; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride” are not detailed in the available resources, compounds containing a 1,2,4-triazole ring are known to exhibit broad biological activities . They can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .Physical And Chemical Properties Analysis

“3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 175.62 .科学研究应用

植物中的生物合成

作为三唑家族的一部分,3-(1,2,4-三唑-1-基)环丁醇盐酸盐因其参与植物生物合成途径而受到研究。例如,β-(1,2,4-三唑-1-基)丙氨酸是三唑基杀菌剂咪环菌酯的代谢物,由高等植物中的半胱氨酸合酶从 O-乙酰-l-丝氨酸和 1,2,4-三唑合成。这突出了三唑衍生物在影响植物代谢过程中的潜力,特别是那些与杀菌剂代谢和植物防御机制相关的过程(Ikegami et al., 1990)。

化学合成和催化

通过叠氮化物与炔烃的环加成反应化学合成 1H-[1,2,3]-三唑是三唑衍生物应用的基石。此过程受益于区域选择性的铜(I)催化的 1,3-偶极环加成反应,从而能够生产出多种取代的 [1,2,3]-三唑。这些化合物是开发肽骨架或侧链的组成部分,展示了三唑化合物在合成具有高纯度和转化率的复杂有机分子中的多功能性(Tornøe et al., 2002)。

环境和健康影响研究

对包括三唑衍生物在内的唑类杀菌剂的研究引起了人们对其环境安全性和人类健康影响的担忧,因为它们被广泛应用并导致水源污染。对暴露于三唑杀菌剂的青鳉鱼的研究表明肝细胞色素 P450 活性不同,表明啮齿动物中观察到的致癌作用的潜在机制。这项工作强调了了解三唑基化合物的生化相互作用和环境影响的重要性(Lin et al., 2014)。

药理学应用

在药物研究中寻找选择性抑制剂也导致了苯环丁基三唑作为潜在治疗剂的探索。这些化合物已被确定为 11β-羟基类固醇脱氢酶 1 型 (11β-HSD1) 的选择性抑制剂,在体外和体内均表现出活性。这说明了三唑衍生物在开发针对参与疾病过程的特定酶的新药中的作用(Zhu et al., 2008)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The synthesis and evaluation of 1,2,4-triazole derivatives, including “3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride”, continue to be an active area of research due to their broad spectrum of biological activities . Future research may focus on optimizing the synthesis process, exploring new biological activities, and developing new drugs based on these compounds.

属性

IUPAC Name |

3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSMLYVENGRFFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=NC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2711659.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)

![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711675.png)